5-(4-biphenylyl)-4-phenyl-1,3-thiazol-2-amine
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Description
The compound “5-(4-biphenylyl)-4-phenyl-1,3-thiazol-2-amine” is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom . The presence of the biphenyl group suggests that this compound may have unique properties related to this structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazole derivatives are often synthesized from condensation reactions or cyclization reactions . The biphenyl group could potentially be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a thiazole ring attached to a biphenyl group and a phenyl group. The exact structure would depend on the positions of these groups on the thiazole ring .Chemical Reactions Analysis
Thiazole derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions . The presence of the biphenyl and phenyl groups may influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazole derivatives are generally stable compounds. The presence of the biphenyl and phenyl groups could influence properties such as solubility and melting point .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-phenyl-5-(4-phenylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2S/c22-21-23-19(17-9-5-2-6-10-17)20(24-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXSYCUWOGYNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(S3)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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